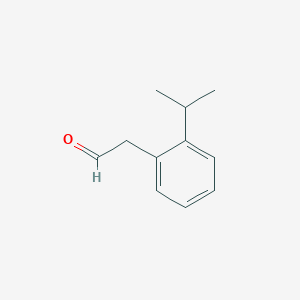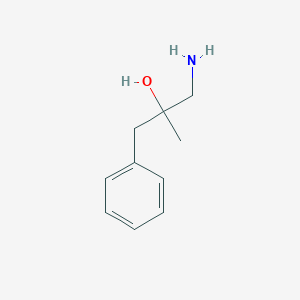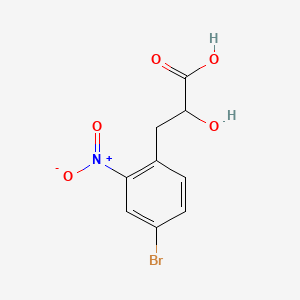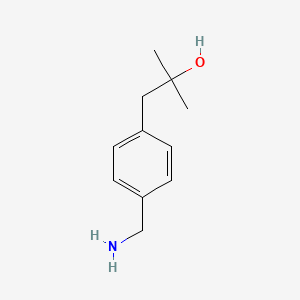
(s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol is a chiral compound with significant applications in various fields of chemistry and biology. This compound features a morpholine ring attached to a phenyl group, which is further connected to an amino alcohol moiety. The presence of these functional groups makes it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol typically involves the reaction of 2-morpholinophenylacetonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to acidic workup to obtain the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation techniques. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the nitrile group to an amino group under hydrogen gas. The process is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents such as LiAlH4 or NaBH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of alkylated or halogenated derivatives.
Aplicaciones Científicas De Investigación
(s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The presence of the morpholine ring and amino alcohol moiety allows for versatile binding modes, making it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylethanol: A chiral alcohol with a phenyl group, used in organic synthesis and as a precursor for pharmaceuticals.
2-Morpholinoethanol: Contains a morpholine ring and an alcohol group, used in the synthesis of surfactants and pharmaceuticals.
Uniqueness
(s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in the design of molecules with specific biological activities and in the development of new materials with tailored properties.
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(2-morpholin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C12H18N2O2/c13-11(9-15)10-3-1-2-4-12(10)14-5-7-16-8-6-14/h1-4,11,15H,5-9,13H2/t11-/m1/s1 |
Clave InChI |
LZWJONHJDAIFAC-LLVKDONJSA-N |
SMILES isomérico |
C1COCCN1C2=CC=CC=C2[C@@H](CO)N |
SMILES canónico |
C1COCCN1C2=CC=CC=C2C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B13620528.png)
![{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol](/img/structure/B13620534.png)






